molecular formula C18H17N5S B12263032 2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile

2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile

Cat. No.: B12263032
M. Wt: 335.4 g/mol
InChI Key: XEDZEOYUPDXYLC-UHFFFAOYSA-N
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Description

2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in the fields of medicinal and organic chemistry. This compound is characterized by the presence of a benzothiazole ring fused with a piperazine moiety, which is further connected to a pyridine ring. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile typically involves a multi-step procedure. One common method includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine to form the piperazinyl-benzothiazole intermediate.

    Coupling with Pyridine: The final step involves coupling the piperazinyl-benzothiazole intermediate with a pyridine derivative under appropriate conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an antipsychotic, antidepressant, and anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound is known to act as a dopamine and serotonin antagonist, which makes it a potential candidate for the treatment of psychiatric disorders. It binds to the dopamine D2 and serotonin 5-HT2A receptors, inhibiting their activity and thereby modulating neurotransmitter levels in the brain.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole
  • N,N’-Bis-(benzothiazol-3-yl)piperazine
  • (3aR,4R,7S,7aS)-2-{(1R,2R)-2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-ylMethyl]cyclohexylMethyl}hexahydro-4,7-Methano-2H-isoindole-1,3-dione hydrochloride

Uniqueness

The uniqueness of 2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile lies in its specific combination of the benzothiazole, piperazine, and pyridine moieties. This unique structure imparts distinct pharmacological properties, making it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C18H17N5S

Molecular Weight

335.4 g/mol

IUPAC Name

2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C18H17N5S/c1-13-6-7-14(12-19)17(20-13)22-8-10-23(11-9-22)18-15-4-2-3-5-16(15)24-21-18/h2-7H,8-11H2,1H3

InChI Key

XEDZEOYUPDXYLC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C#N)N2CCN(CC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

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